molecular formula C13H20Cl2N2O2 B3088643 [4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride CAS No. 1185473-55-5

[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride

Cat. No.: B3088643
CAS No.: 1185473-55-5
M. Wt: 307.21
InChI Key: AQAPROZRXVLJND-UHFFFAOYSA-N
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Description

[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride is a chemical compound with the molecular formula C13H18N2O2.2ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution with 3-Methylphenyl Group: The piperazine ring is then substituted with a 3-methylphenyl group through a nucleophilic substitution reaction.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and batch processing, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the 3-methylphenyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: The compound may influence pathways related to neurotransmission, inflammation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride is unique due to its specific combination of a piperazine ring, 3-methylphenyl group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c1-11-3-2-4-12(9-11)15-7-5-14(6-8-15)10-13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAPROZRXVLJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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